molecular formula C6H15NO B1629643 (2-Ethoxypropyl)methylamine CAS No. 883538-59-8

(2-Ethoxypropyl)methylamine

Cat. No.: B1629643
CAS No.: 883538-59-8
M. Wt: 117.19 g/mol
InChI Key: KJTUSBFXQJSKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxypropyl)methylamine is an organic compound with the molecular formula C6H15NO. It is a secondary amine where the nitrogen atom is bonded to a 2-ethoxypropyl group and a methyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypropyl)methylamine typically involves the reaction of 2-ethoxypropyl chloride with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Ethoxypropyl chloride+MethylamineThis compound+HCl\text{2-Ethoxypropyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2-Ethoxypropyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypropyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

(2-Ethoxypropyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or other therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxypropyl)methylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxypropyl)methylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxyethyl)methylamine: Similar structure but with an ethoxyethyl group instead of an ethoxypropyl group.

    (2-Ethoxypropyl)amine: Similar structure but without the methyl group attached to the nitrogen atom.

Uniqueness

(2-Ethoxypropyl)methylamine is unique due to its specific combination of the ethoxypropyl and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-ethoxy-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-8-6(2)5-7-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTUSBFXQJSKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648556
Record name 2-Ethoxy-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883538-59-8
Record name 2-Ethoxy-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxypropyl)methylamine
Reactant of Route 2
Reactant of Route 2
(2-Ethoxypropyl)methylamine
Reactant of Route 3
Reactant of Route 3
(2-Ethoxypropyl)methylamine
Reactant of Route 4
Reactant of Route 4
(2-Ethoxypropyl)methylamine
Reactant of Route 5
Reactant of Route 5
(2-Ethoxypropyl)methylamine
Reactant of Route 6
Reactant of Route 6
(2-Ethoxypropyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.